molecular formula C13H18O B1606558 1-Cyclohexyl-4-methoxy-benzene CAS No. 613-36-5

1-Cyclohexyl-4-methoxy-benzene

Cat. No.: B1606558
CAS No.: 613-36-5
M. Wt: 190.28 g/mol
InChI Key: YJJPDZNZPQKZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-methoxy-benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a methoxy group at the para position and a cyclohexyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-methoxy-benzene can be synthesized through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. In this case, 4-methoxyphenol can be reacted with cyclohexyl bromide in the presence of a strong base like sodium hydride to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-methoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under high pressure and temperature.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-Cyclohexyl-4-methoxy-cyclohexane.

    Substitution: 1-Cyclohexyl-2,4-dimethoxybenzene or 1-Cyclohexyl-4-methoxy-2-nitrobenzene.

Scientific Research Applications

1-Cyclohexyl-4-methoxy-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-methoxy-benzene involves its interaction with specific molecular targets. For instance, as a sigma-2 receptor ligand, it can induce cell death via mitochondrial superoxide production and caspase activation . This pathway is crucial for its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

    1-Cyclohexyl-4-hydroxy-benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Cyclohexyl-4-ethoxy-benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-Cyclohexyl-4-methyl-benzene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-Cyclohexyl-4-methoxy-benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJPDZNZPQKZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976786
Record name 1-Cyclohexyl-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-36-5
Record name 1-Cyclohexyl-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexyl-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CYCLOHEXYLANISOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromocyclohexane (81.8 mg, 0.5 mmol) and a THF solution (0.85 mL, 0.88 M, 0.75 mmol) of 4-methoxyphenylmagnesium bromide were used as starting materials, and reacted as in Entry 1. Conditions: The THF solution of 4-methoxyphenylmagnesium bromide was added dropwise at 25° C. over 20 minutes. 1H-NMR analysis was conducted using pyrazine (19.0 mg, 0.24 mmol) as an internal standard (yield 96%).
Quantity
81.8 mg
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Three
Name
4-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.85 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-4-methoxy-benzene
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-4-methoxy-benzene
Reactant of Route 3
1-Cyclohexyl-4-methoxy-benzene
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-4-methoxy-benzene
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-4-methoxy-benzene
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-4-methoxy-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.